
ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a chlorine atom, and an ethyl ester group attached to a pyridine ring. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chloropyridine and ethyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyridine ring may play a crucial role in binding to biological targets, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (E)-3-(4-amino-6-fluoropyridin-3-yl)prop-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Ethyl (E)-3-(4-amino-6-methylpyridin-3-yl)prop-2-enoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+ |
Clave InChI |
GUZYLWPHTZBWNV-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CN=C(C=C1N)Cl |
SMILES canónico |
CCOC(=O)C=CC1=CN=C(C=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


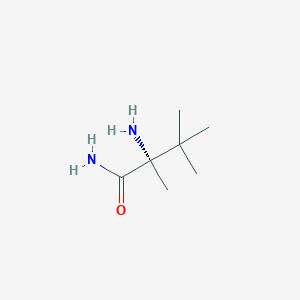

![(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)
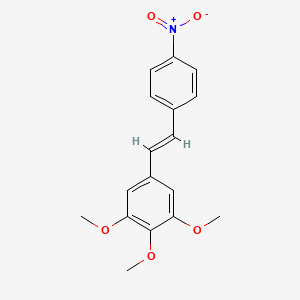
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)

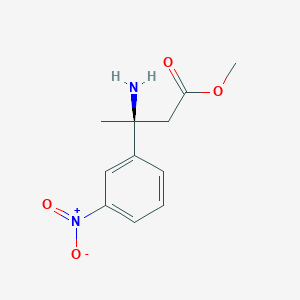
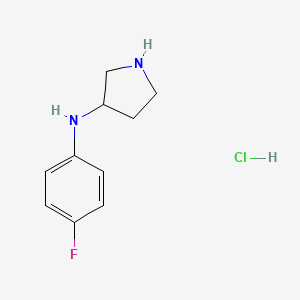
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)

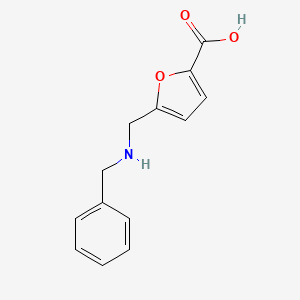
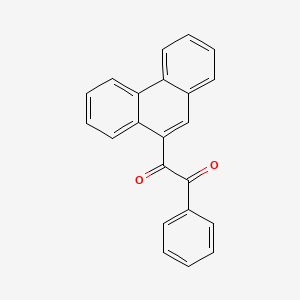
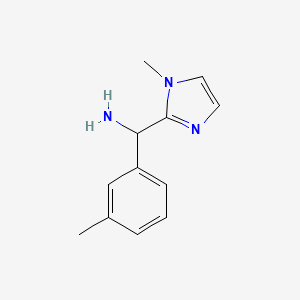
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
